molecular formula C15H12ClNO3 B13782531 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone CAS No. 898766-41-1

4-Acetoxybenzyl 2-chloro-3-pyridyl ketone

Cat. No.: B13782531
CAS No.: 898766-41-1
M. Wt: 289.71 g/mol
InChI Key: UCVPZJZBOFYELK-UHFFFAOYSA-N
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Description

4-Acetoxybenzyl 2-chloro-3-pyridyl ketone is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol. It is known for its applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone typically involves the reaction of 4-acetoxybenzyl chloride with 2-chloro-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product.

Chemical Reactions Analysis

4-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Acetoxybenzyl 2-chloro-3-pyridyl ketone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Acetoxybenzyl 2-chloro-3-pyridyl ketone can be compared with similar compounds such as 2-Acetoxybenzyl 4-chloro-3-pyridyl ketone. While both compounds share similar structural features, they may differ in their reactivity, stability, and specific applications. The unique properties of this compound make it particularly valuable in certain research and industrial contexts .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

CAS No.

898766-41-1

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

[4-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate

InChI

InChI=1S/C15H12ClNO3/c1-10(18)20-12-6-4-11(5-7-12)9-14(19)13-3-2-8-17-15(13)16/h2-8H,9H2,1H3

InChI Key

UCVPZJZBOFYELK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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